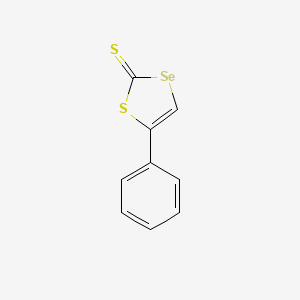
Propanediol dipelargonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanediol dipelargonate: is an organic compound with the molecular formula C21H40O4. It is a diester derived from 1,3-propanediol and pelargonic acid (nonanoic acid). This compound is primarily used in cosmetic formulations due to its skin-conditioning and emollient properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propanediol dipelargonate can be synthesized through the esterification of 1,3-propanediol with pelargonic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to remove water, driving the equilibrium towards ester formation .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Continuous reactors and distillation columns are often employed to ensure high yield and purity. The process involves the continuous removal of water and unreacted starting materials, followed by purification through distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Propanediol dipelargonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert it back to 1,3-propanediol and pelargonic acid.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield 1,3-propanediol and pelargonic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) facilitate hydrolysis.
Major Products:
Oxidation: Produces carboxylic acids and aldehydes.
Reduction: Yields 1,3-propanediol and pelargonic acid.
Hydrolysis: Results in 1,3-propanediol and pelargonic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Propanediol dipelargonate is used as a solvent and plasticizer in various chemical formulations. Its ability to dissolve a wide range of substances makes it valuable in chemical synthesis and formulation .
Biology: In biological research, this compound is utilized as a cryoprotectant for preserving biological samples at low temperatures. Its low toxicity and high solubility in water make it suitable for this application .
Medicine: this compound is explored for its potential use in drug delivery systems. Its emollient properties help in enhancing the penetration of active pharmaceutical ingredients through the skin .
Industry: In the industrial sector, this compound is used in the production of lubricants, coatings, and adhesives. Its stability and compatibility with various materials make it a versatile additive .
Wirkmechanismus
Propanediol dipelargonate exerts its effects primarily through its emollient and solvent properties. It interacts with the lipid bilayer of the skin, enhancing its permeability and allowing for better absorption of other ingredients. The compound’s molecular structure enables it to form hydrogen bonds with water molecules, thereby retaining moisture and providing a smooth texture to the skin .
Vergleich Mit ähnlichen Verbindungen
Propanediol: A three-carbon diol used as a solvent and humectant in skincare products.
Propylene Glycol: A common cosmetic ingredient with similar properties but higher potential for causing skin irritation.
Neopentyl Glycol Dipelargonate: Another ester with similar applications but different molecular structure.
Uniqueness: Propanediol dipelargonate stands out due to its balanced properties of low toxicity, high solubility, and excellent emollient effects. Unlike propylene glycol, it is less likely to cause skin irritation, making it a preferred choice in sensitive skin formulations .
Eigenschaften
CAS-Nummer |
28267-33-6 |
|---|---|
Molekularformel |
C21H40O4 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
3-nonanoyloxypropyl nonanoate |
InChI |
InChI=1S/C21H40O4/c1-3-5-7-9-11-13-16-20(22)24-18-15-19-25-21(23)17-14-12-10-8-6-4-2/h3-19H2,1-2H3 |
InChI-Schlüssel |
DKEVPXLUNUYNBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OCCCOC(=O)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,12-Dibromo-3-(tribromomethyl)-7-(trichloromethyl)-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12787141.png)
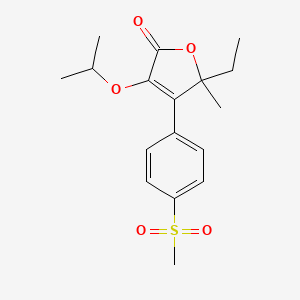

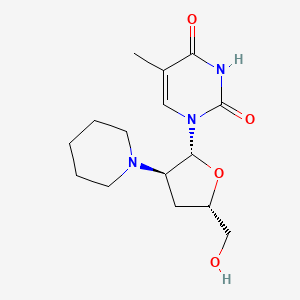

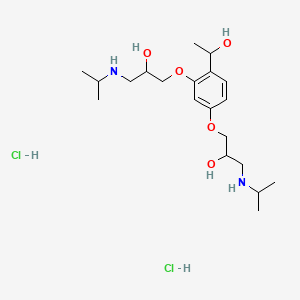
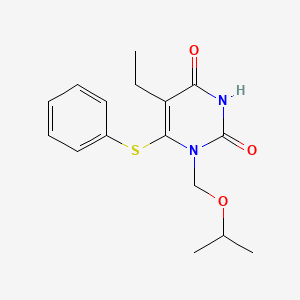





![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)
